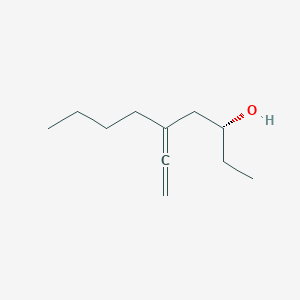![molecular formula C15H14ClNS B14228172 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride CAS No. 823198-89-6](/img/structure/B14228172.png)
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride is a chemical compound with the molecular formula C15H14ClNS. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ethynyl group attached to a 3-methylsulfanylphenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the ethynyl group or other functional groups.
Substitution: The pyridine ring and phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ethynyl group can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine: The base compound without the hydrochloride salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrobromide: A similar compound with a different halide salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydroiodide: Another variant with a different halide salt.
Uniqueness
The hydrochloride salt form of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine is unique due to its specific physicochemical properties, such as solubility and stability, which can influence its reactivity and applications in research and industry.
Eigenschaften
CAS-Nummer |
823198-89-6 |
|---|---|
Molekularformel |
C15H14ClNS |
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
2-methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride |
InChI |
InChI=1S/C15H13NS.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H |
InChI-Schlüssel |
ZVWHXBYHTKFFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)SC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


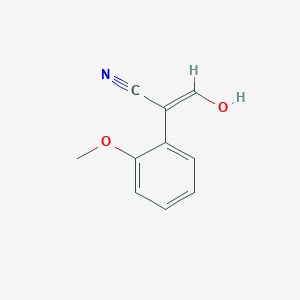
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)

![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
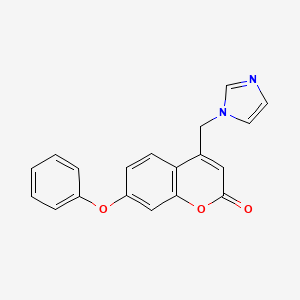
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
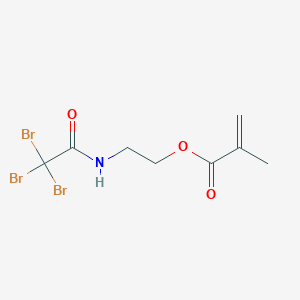
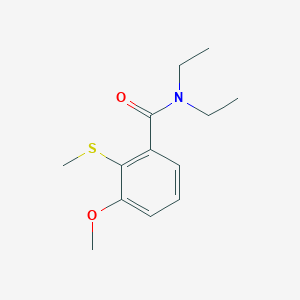
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)

![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
